molecular formula C6H8F2O4 B13417704 2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate CAS No. 372-77-0

2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate

Katalognummer: B13417704
CAS-Nummer: 372-77-0
Molekulargewicht: 182.12 g/mol
InChI-Schlüssel: QNUCSQIOPQLZPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate is an organic compound with the chemical formula C6H8F2O4. It is a derivative of fluoroacetic acid and is known for its applications in various scientific fields. This compound is characterized by the presence of two fluoroacetate groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate typically involves the esterification of 2-fluoroethanol with fluoroacetic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process can be summarized as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield fluoroacetic acid and 2-fluoroethanol.

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form more complex fluorinated compounds.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a reagent

    Substitution: Nucleophiles such as hydroxide ions, typically in aqueous or alcoholic solutions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide

Major Products Formed

    Hydrolysis: Fluoroacetic acid and 2-fluoroethanol

    Substitution: Various fluorinated derivatives depending on the nucleophile used

    Oxidation: More complex fluorinated compounds

Wissenschaftliche Forschungsanwendungen

2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate involves its conversion to fluoroacetyl-CoA in biological systems. This compound then inhibits the enzyme aconitase by forming a tight-binding complex with it. This inhibition disrupts the citric acid cycle, leading to a buildup of citrate and subsequent metabolic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl fluoroacetate
  • Ethyl fluoroacetate
  • Sodium fluoroacetate
  • Fluoroacetamide

Uniqueness

2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate is unique due to its dual fluoroacetate groups, which enhance its reactivity and potential for forming complex derivatives. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

372-77-0

Molekularformel

C6H8F2O4

Molekulargewicht

182.12 g/mol

IUPAC-Name

2-(2-fluoroacetyl)oxyethyl 2-fluoroacetate

InChI

InChI=1S/C6H8F2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2

InChI-Schlüssel

QNUCSQIOPQLZPK-UHFFFAOYSA-N

Kanonische SMILES

C(COC(=O)CF)OC(=O)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.